molecular formula C4H5FO2 B13024872 4-Fluorodihydrofuran-2(3H)-one

4-Fluorodihydrofuran-2(3H)-one

Cat. No.: B13024872
M. Wt: 104.08 g/mol
InChI Key: HEFOXLVMKSVUQQ-UHFFFAOYSA-N
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Description

4-Fluorodihydrofuran-2(3H)-one is a fluorinated derivative of the dihydrofuran-2(3H)-one scaffold, a core structure recognized as a privileged motif in medicinal chemistry and drug discovery . This compound is classified as a γ-lactone (a five-membered ring ester) and serves as a versatile building block for the synthesis of more complex, biologically active molecules . The introduction of a fluorine atom at the 4-position is a common and strategic modification in pharmaceutical development, as it can significantly influence a compound's metabolic stability, bioavailability, and binding affinity to biological targets. Furanone derivatives, including dihydrofuran-2(3H)-ones, are of substantial interest in pharmacology due to their wide spectrum of therapeutic activities . Researchers investigate these scaffolds for potential application in developing anti-inflammatory, anticancer, antimicrobial, and antioxidant agents . The specific 4-fluoro-substituted variant is a critical intermediate for researchers exploring structure-activity relationships (SAR), particularly in the optimization of lead compounds where the electronic and steric properties of the fluorine atom can enhance drug-like properties. This reagent is intended for use in organic synthesis, method development, and pharmaceutical R&D. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Properties

IUPAC Name

4-fluorooxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FO2/c5-3-1-4(6)7-2-3/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFOXLVMKSVUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Fluorodihydrofuran 2 3h One

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.orgairitilibrary.com This process is repeated until simple or commercially available starting materials are reached. wikipedia.org For 4-Fluorodihydrofuran-2(3H)-one, the analysis begins by identifying the key chemical bonds that can be disconnected through reliable chemical reactions.

Two primary disconnection strategies are evident for this target molecule:

C-F Bond Disconnection: This is a logical primary disconnection, as numerous methods exist for forming carbon-fluorine bonds. This strategy simplifies the target molecule to a dihydrofuran-2(3H)-one scaffold with a synthetic handle at the C-4 position. This "handle" could be a hydroxyl group, a carbonyl group (in the form of an enolate), or a leaving group, which then points toward either nucleophilic or electrophilic fluorination strategies in the forward synthesis.

Lactone Ring Disconnection (C-O Bond): A second key disconnection involves breaking the ester bond within the lactone ring. This approach transforms the cyclic structure into an acyclic precursor, typically a substituted butanoic acid derivative. For instance, disconnecting the C-O bond leads to a 4-fluoro-4-hydroxybutanoic acid. This linear precursor must then be designed to undergo efficient cyclization in the forward synthesis.

These disconnections suggest that a successful synthesis could either begin with the construction of the dihydrofuran-2(3H)-one ring followed by fluorination, or involve the synthesis of a fluorinated linear precursor that is subsequently cyclized to form the target lactone.

Classical and Modern Approaches to Dihydrofuran-2(3H)-one Ring Construction

The dihydrofuran-2(3H)-one, or γ-butyrolactone, ring is a common structural motif, and numerous methods have been developed for its synthesis. These approaches generally fall into two categories: direct cyclization reactions and functional group interconversions.

The formation of the five-membered lactone ring is often achieved through intramolecular cyclization of a suitable linear precursor. This is a powerful strategy that builds the core of the molecule in a single, often stereocontrolled, step.

Key cyclization strategies include:

Intramolecular Esterification (Lactonization) of Hydroxy Acids: The most fundamental approach involves the cyclization of γ-hydroxycarboxylic acids or their ester derivatives. This reaction is typically catalyzed by acid.

Halolactonization: An alkene-containing carboxylic acid can be treated with a halogen source (e.g., I2, Br2) and a base. The reaction proceeds via the formation of a halonium ion, which is then attacked intramolecularly by the carboxylate to form a halo-substituted lactone.

Metal-Catalyzed Cyclizations: Modern synthetic methods often employ transition metals to catalyze the cyclization of unsaturated precursors. For example, gold-catalyzed cyclization of acetylenic acids can produce γ-lactones in excellent yields. organic-chemistry.org Similarly, palladium catalysis can be used to synthesize γ-lactones from homoallylic alcohols. organic-chemistry.org

Radical Cyclizations: Radical-mediated reactions can also be used to construct the lactone ring from appropriately designed precursors.

5-endo-trig Cyclizations: While historically disfavored by Baldwin's rules, certain 5-endo-trig cyclizations can be effective. For instance, sulfonyl-substituted homoallylic alcohols can undergo base-mediated cyclization to form substituted tetrahydrofurans, which can be precursors to the lactone. ic.ac.uk

Table 1: Selected Cyclization Strategies for Dihydrofuran-2(3H)-one Ring Construction
StrategyPrecursor TypeTypical Reagents/CatalystsReference
Intramolecular Esterificationγ-Hydroxycarboxylic AcidAcid (e.g., H₂SO₄, TsOH)General Knowledge
Iodolactonizationγ,δ-Unsaturated Carboxylic AcidI₂, NaHCO₃General Knowledge
Gold-Catalyzed CyclizationAcetylenic AcidGold(I) or Gold(III) catalyst organic-chemistry.org
Palladium-Catalyzed CyclizationHomoallylic AlcoholPalladium catalyst organic-chemistry.org
Base-Mediated 5-endo-trig CyclizationHomoallylic Alcohol with Activating GroupBase (e.g., KOBuᵗ) ic.ac.uk

Functional Group Interconversion (FGI) is a strategy where one functional group is converted into another. ub.edu This can be applied to the synthesis of the lactone core, often starting from a pre-existing cyclic structure or a linear precursor that is modified to facilitate lactonization.

Examples of FGI approaches include:

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a cyclic ketone to an ester (lactone). For the synthesis of dihydrofuran-2(3H)-one, the precursor would be cyclobutanone. The reaction is typically carried out using a peroxyacid, such as m-CPBA.

Reduction of Cyclic Anhydrides: The selective reduction of one carbonyl group of a cyclic anhydride, such as succinic anhydride, can yield the corresponding lactone. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄).

Oxidation of Diols: The oxidation of a 1,4-butanediol (B3395766) derivative can lead directly to the formation of the γ-butyrolactone ring.

Introduction of Fluorine at the C-4 Position

The introduction of fluorine into an organic molecule requires specialized reagents, as elemental fluorine is highly reactive and difficult to handle. The strategy for fluorination at the C-4 position of the dihydrofuran-2(3H)-one ring depends on whether an electrophilic ("F+") or nucleophilic ("F-") fluorine source is used.

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic source of fluorine. wikipedia.org For the target molecule, this typically involves generating an enolate or silyl (B83357) enol ether from the parent dihydrofuran-2(3H)-one, which then attacks the "F+" reagent. This approach introduces fluorine at the α-position to the carbonyl, which corresponds to the C-3 position. To achieve fluorination at the C-4 position via an electrophilic route, a different precursor, such as an enol ester derived from a 4-keto precursor, would be necessary. core.ac.uk

A variety of modern electrophilic fluorinating agents have been developed that are stable, easy to handle solids. alfa-chemistry.comacsgcipr.org

Table 2: Common Electrophilic Fluorinating Reagents
Reagent NameAbbreviationKey FeaturesReference
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Stable, versatile, and widely used for fluorinating enol esters, silyl enol ethers, and stabilized carbanions. wikipedia.orgcore.ac.ukacsgcipr.org
N-FluorobenzenesulfonimideNFSIEconomical, stable, and effective for fluorinating a wide range of compounds including olefins and amides. wikipedia.orgalfa-chemistry.com
N-Fluoropyridinium saltsNFPyReactivity can be tuned by changing substituents on the pyridine (B92270) ring. alfa-chemistry.com
N-Fluoro-o-benzenedisulfonimideNFOBSAn effective reagent, though less common than NFSI or Selectfluor. wikipedia.org

Nucleophilic fluorination is a common and powerful method for C-F bond formation, typically proceeding via an S_N2 or S_NAr mechanism where a fluoride (B91410) ion displaces a leaving group. acsgcipr.org For the synthesis of this compound, this is a highly logical approach. The strategy involves preparing a precursor, 4-hydroxydihydrofuran-2(3H)-one, and then either converting the hydroxyl group into a good leaving group (e.g., tosylate, mesylate) for subsequent displacement by fluoride, or using a deoxyfluorination reagent directly. mdpi.comorganic-chemistry.org

The choice of fluoride source is critical, as simple metal fluorides like KF have low solubility in organic solvents. ucla.edu To overcome this, reagents are often used in polar aprotic solvents, with phase-transfer catalysts, or as more soluble tetraalkylammonium salts. acsgcipr.org

Table 3: Common Nucleophilic Fluorinating Reagents
Reagent NameAbbreviationApplication/FeaturesReference
Potassium FluorideKFInexpensive but requires polar aprotic solvents or phase-transfer catalysis. acsgcipr.org
Cesium FluorideCsFMore reactive than KF due to weaker Cs-F bond. acsgcipr.org
Tetrabutylammonium FluorideTBAFSoluble in organic solvents, provides a "naked" and highly nucleophilic fluoride source. acsgcipr.org
Diethylaminosulfur TrifluorideDASTA common deoxyfluorination reagent for converting alcohols directly to fluorides. organic-chemistry.org
Bis(2-methoxyethyl)aminosulfur trifluorideDeoxo-Fluor®A more thermally stable alternative to DAST for deoxyfluorination. organic-chemistry.org
Pyridine-HFOlah's ReagentUsed as both a solvent and a nucleophilic fluorine source. huanlingchem.com

Stereoselective Fluorination Techniques

The direct stereoselective fluorination of pre-existing dihydrofuran-2(3H)-one (gamma-butyrolactone) scaffolds represents a primary strategy for the synthesis of this compound. This approach hinges on controlling the facial selectivity of the fluorine introduction onto a prochiral center. Both electrophilic and nucleophilic fluorination methods have been explored.

Electrophilic fluorination is commonly achieved using N-fluorosulfonimide reagents, such as N-Fluorobenzenesulfonimide (NFSI). The stereoselectivity of this reaction can be directed by the substrate's inherent steric and electronic properties or by employing chiral catalysts. For instance, the fluorination of silyl enol ethers derived from γ-butyrolactone precursors in the presence of a chiral catalyst can induce asymmetry.

Nucleophilic fluorination often involves the opening of a suitably protected epoxide precursor, such as a 3,4-epoxytetrahydrofuran derivative, with a fluoride source. Reagents like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) have proven effective for this transformation, offering high yields and stereocontrol by proceeding through an Sₙ2 mechanism, which results in an inversion of configuration at the carbon center being attacked. nih.gov The choice of fluoride source and reaction conditions is critical to minimize side reactions and ensure high diastereoselectivity. nih.gov

Enantioselective and Diastereoselective Synthesis of this compound and its Derivatives

Creating the chiral centers of this compound during the synthetic sequence, rather than fluorinating a pre-formed lactone, offers a powerful approach to control stereochemistry. These methods include asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic pathways.

Asymmetric catalysis is a cornerstone for the efficient synthesis of chiral molecules, including fluorinated lactones. This strategy employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

A notable advancement is the use of cooperative bimetallic catalysis. For example, a combination of chiral copper(I) and iridium catalysts has been successfully employed in an asymmetric [3+2] annulation of α-fluoro α-azaaryl acetates with vinylethylene carbonate. nih.gov This method generates α-fluoro γ-butyrolactones with adjacent stereocenters in high yields, excellent diastereoselectivity (often >20:1 dr), and exceptional enantioselectivity (>99% ee). nih.gov A key advantage of this dual-catalyst system is the ability to access all four possible stereoisomers of the product by simply changing the chirality of the two metal catalysts' ligands. nih.gov

Metal-catalyzed asymmetric hydrogenation is another powerful technique. Chiral iridium complexes, for instance, have been used for the highly efficient asymmetric hydrogenation of various ketoesters to furnish chiral lactones in superb yields and enantioselectivities (up to 99% yield and 99% ee). rsc.org Similarly, nickel(II) complexes with chiral ligands like bis(oxazoline) (DBFOX) and BINAP have been shown to catalyze the enantioselective fluorination of β-ketoesters and related compounds with high enantiomeric excess. nih.gov These systems often work by creating a chiral environment around the metal center, which then dictates the facial approach of the fluorinating agent or the hydrogenation.

Table 1: Asymmetric Catalysis for the Synthesis of Chiral Fluorinated Lactone Precursors

Catalyst SystemSubstrate TypeProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)Reference
Cu(I)/Ir Cooperative Catalysisα-Fluoro α-azaaryl Acetate (B1210297)α-Fluoro γ-Butyrolactoneup to 98>20:1>99 nih.gov
Ni(ClO₄)₂ / DBFOX-PhCyclic β-Ketoesterα-Fluoro-β-ketoesterHighN/A93-99 nih.gov
NiCl₂–BINAPα-Aryl Acetic Acid DerivativeFluorinated ThiazolidinoneHighN/AHigh nih.gov
Chiral Iridium Complexγ-KetoesterChiral γ-Lactoneup to 99N/Aup to 99 rsc.org

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of subsequent reactions. wikipedia.org After the desired chiral center is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

In the context of this compound synthesis, a chiral auxiliary can be attached to an acyclic precursor. For example, Evans-type oxazolidinone auxiliaries can be acylated with a precursor acid. wikipedia.org Subsequent reactions, such as alkylation or aldol (B89426) reactions, proceed with high diastereoselectivity controlled by the steric hindrance of the auxiliary. wikipedia.org An aldol reaction, for instance, can establish two new contiguous stereocenters simultaneously. wikipedia.org After the key stereocenters are set, the auxiliary is cleaved, and the resulting functional groups are manipulated to form the fluorinated lactone ring.

Pseudoephedrine is another effective chiral auxiliary. When reacted with a carboxylic acid, it forms an amide whose α-proton can be removed to form a chiral enolate. wikipedia.org This enolate can then react with electrophiles, with the stereochemistry of the addition being controlled by the auxiliary. This methodology provides a reliable route to enantiomerically enriched acyclic precursors that can be cyclized to form the target lactone.

Biocatalysis leverages the high selectivity of enzymes to perform challenging chemical transformations. escholarship.org For the synthesis of chiral fluorinated compounds, this approach is particularly attractive due to the mild reaction conditions and exceptional stereocontrol offered by enzymes. escholarship.orgnih.gov

One promising biocatalytic strategy is the asymmetric reduction of α-fluoroenoates using ene reductase enzymes. chemrxiv.org These enzymes can reduce the carbon-carbon double bond of a fluorinated precursor with high enantioselectivity, establishing a chiral center bearing the fluorine atom. The resulting α-fluoroester can then be converted into the target lactone through subsequent chemical steps. This method has been shown to proceed in high yield and selectivity. chemrxiv.org

Another major biocatalytic route for lactone synthesis involves Baeyer–Villiger monooxygenases (BVMOs) or hydrolases. nih.gov While direct enzymatic fluorination is rare in nature, enzymes can be engineered or used with non-native fluorinated substrates. escholarship.orgnih.gov For example, a suitably functionalized fluorinated cyclic ketone could be a substrate for a BVMO, which would insert an oxygen atom to form the corresponding fluorinated lactone with high regioselectivity and enantioselectivity. Additionally, the oxidative lactonization of fluorinated 1,4- or 1,5-diols catalyzed by alcohol dehydrogenases (ADHs) presents a viable pathway. This process involves a double oxidation, first to a lactol and then to the final lactone. nih.gov

Novel and Emerging Synthetic Techniques

The field of synthetic chemistry is continually evolving, with new technologies enabling more efficient, safer, and scalable production of complex molecules. Flow chemistry is one such emerging technique that has found significant application in the synthesis of fluorinated heterocycles.

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a traditional batch-wise fashion. researchgate.netvapourtec.com This technology offers several advantages for fluorination reactions, which often use hazardous and highly reactive reagents. vapourtec.com

The use of reagents like diethylaminosulfur trifluoride (DAST) for nucleophilic fluorination can be challenging in batch processes due to safety concerns. vapourtec.com In a continuous-flow microreactor, the small reaction volumes and superior heat and mass transfer significantly improve safety and control over the reaction. researchgate.netvapourtec.com This allows for the use of higher temperatures and pressures, often leading to dramatically reduced reaction times and improved yields. rsc.org

The synthesis of fluorinated heterocycles in flow can be integrated into multi-step sequences where the output of one reactor becomes the input for the next, often with in-line purification steps. researchgate.net This automated, continuous process enhances efficiency and scalability, making it a highly attractive methodology for the industrial production of compounds like this compound. Research has demonstrated the successful use of flow reactors for various fluorination and heterocycle-forming reactions, paving the way for its application in the synthesis of complex fluorinated lactones. researchgate.netvapourtec.com

Photoredox Catalysis for C-F Bond Formation

Visible-light photoredox catalysis has emerged as a powerful tool for forging carbon-fluorine (C-F) bonds under mild conditions. organic-chemistry.orgnih.gov This methodology often utilizes a photocatalyst, such as an iridium or ruthenium complex, that becomes a potent oxidant or reductant upon excitation with visible light. One of the most effective strategies for synthesizing 4-fluorinated γ-butyrolactone derivatives is through the decarboxylative fluorination of corresponding carboxylic acids. organic-chemistry.orgnih.govnih.gov

In this approach, a readily available precursor like a paraconic acid (a γ-butyrolactone with a carboxylic acid group at the 4-position) is used as the starting material. The reaction mechanism generally proceeds through an oxidative quenching pathway. nih.gov The excited photocatalyst oxidizes the carboxylate, which is formed in situ by the addition of a base. This oxidation leads to the formation of a carboxyl radical, which rapidly undergoes decarboxylation (loss of CO₂) to generate an alkyl radical at the 4-position of the lactone ring. nih.gov This radical is then trapped by an electrophilic fluorine source, such as Selectfluor®, to form the desired C-F bond. organic-chemistry.orgnih.gov The entire process is a redox-neutral, operationally simple protocol that benefits from high functional group tolerance. nih.govrsc.org

Table 1: Representative Conditions for Photoredox Decarboxylative Fluorination

Parameter Description
Substrate Paraconic acid (γ-butyrolactone-4-carboxylic acid)
Photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ or other organic dyes
Fluorine Source Selectfluor®
Base Inorganic base (e.g., Na₂HPO₄, K₂HPO₃)
Solvent Acetonitrile/Water mixture
Light Source Blue LEDs

| Temperature | Room Temperature |

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, which utilizes mechanical energy from ball milling to drive chemical reactions, represents a green and efficient alternative to traditional solvent-based methods. nih.gov This approach is particularly advantageous as it can reduce reaction times, minimize solvent waste, and sometimes provide access to different reactivity or selectivity compared to solution-phase synthesis. researchgate.net

For the formation of fluorinated heterocycles, mechanochemical methods can be applied to fluorocyclization or halogen exchange reactions. researchgate.netrsc.org In a relevant approach, the fluorocyclization of unsaturated precursors can be achieved using a solid fluorinating agent under ball-milling conditions. For instance, β,γ-unsaturated carboxylic acids or their derivatives could undergo an intramolecular fluorolactonization reaction.

Research has demonstrated that fluorocyclization reactions can be efficiently conducted by milling the substrate with a hypervalent iodine reagent or other electrophilic fluorine sources. researchgate.net The mechanical forces generated in the milling jar facilitate intimate mixing of the solid reactants and provide the activation energy necessary for the reaction to proceed, often in the absence of any bulk solvent. This technique has been successfully used to prepare various fluorinated five- and six-membered heterocycles, suggesting its potential applicability for the synthesis of this compound from a suitable unsaturated precursor. The efficiency of mechanochemical reactions can be influenced by parameters such as milling frequency, time, and the type of milling equipment used. nih.govresearchgate.net

Table 2: General Parameters for Mechanochemical Fluorination

Parameter Description
Apparatus Ball mill (planetary or mixer mill)
Milling Jars/Balls Stainless steel or PTFE
Substrate Unsaturated carboxylic acid or derivative
Fluorine Source Electrophilic fluorine reagent (e.g., Selectfluor®, fluoroiodane reagents)
Milling Frequency Typically 20-30 Hz
Reaction Time 15-90 minutes

| Solvent | Typically solvent-free or with minimal liquid-assisted grinding (LAG) additive |


Chemical Reactivity and Transformation Studies of 4 Fluorodihydrofuran 2 3h One

Ring-Opening and Hydrolytic Reactions

The γ-butyrolactone ring of 4-fluorodihydrofuran-2(3H)-one is susceptible to ring-opening reactions under both acidic and basic conditions, a characteristic reaction of cyclic esters (lactones). The presence of the electron-withdrawing fluorine atom at the C-4 position influences the reactivity of the lactone ring.

Mechanistic Aspects of Lactone Hydrolysis

The hydrolysis of lactones can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis : Under acidic conditions, the reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by proton transfer and elimination of the ring oxygen to yield the ring-opened product, 4-fluoro-4-hydroxybutanoic acid. This mechanism is analogous to the acid-catalyzed hydrolysis of acyclic esters. libretexts.orgkhanacademy.org

Base-Catalyzed (Saponification) Hydrolysis : In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbonyl carbon in a nucleophilic acyl substitution. libretexts.org This step is typically rate-determining and results in a tetrahedral intermediate. The subsequent collapse of this intermediate and protonation of the resulting alkoxide by a water molecule yields the carboxylate salt of 4-fluoro-4-hydroxybutanoic acid. libretexts.orgmasterorganicchemistry.com This process is effectively irreversible due to the resonance stabilization of the resulting carboxylate anion.

The ring strain inherent in the five-membered lactone ring contributes to the driving force for these hydrolytic reactions. libretexts.orgmasterorganicchemistry.com

Stereochemical Outcomes of Ring-Opening Reactions

The stereochemistry of ring-opening reactions is a critical aspect, particularly when the lactone is chiral or when the reaction creates new stereocenters. For this compound, the reaction at the carbonyl carbon (C-2) does not affect the stereocenter at C-4.

However, in related systems, the stereochemical outcome of ring-opening is highly dependent on the reaction mechanism. For instance, in base-catalyzed ring-opening of epoxides, which share the feature of ring strain, the reaction proceeds via an SN2 mechanism. libretexts.orgmasterorganicchemistry.com This results in an inversion of configuration at the carbon atom that is attacked by the nucleophile. masterorganicchemistry.com If a similar SN2-type attack were to occur at the C-4 position of this compound, leading to displacement of the fluoride (B91410) ion, an inversion of stereochemistry at C-4 would be expected. Studies on intramolecular SN2 reactions involving alkyl fluorides confirm that C-F bond cleavage results in a complete inversion of configuration, supporting this mechanistic pathway. cas.cn

Nucleophilic Addition and Substitution Reactions at the Carbonyl Moiety

The carbonyl group of this compound is a key site for chemical transformations, undergoing reactions with a variety of nucleophiles.

Reactivity with Organometallic Reagents

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are potent nucleophiles that readily react with lactones. chadsprep.comlibretexts.org The reaction involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic carbonyl carbon of the lactone. libretexts.orgnptel.ac.in

The initial addition opens the lactone ring to form a ketone intermediate. This ketone is also reactive towards the organometallic reagent. Therefore, a second equivalent of the reagent typically adds to the ketone, resulting in a diol after an acidic workup. For example, the reaction of this compound with two equivalents of a Grignard reagent would be expected to yield a 4-fluoro-1,1-disubstituted-1,4-butanediol.

The general reactivity of organometallic reagents makes them highly effective for these transformations, though they must be carried out under anhydrous conditions to prevent quenching of the reagent. libretexts.org

Table 1: Expected Products from Reactions with Organometallic Reagents

Reagent Intermediate Product Final Product (after workup)
Grignard (RMgX) 4-fluoro-1-hydroxy-alkan-4-one 4-fluoro-1,1-dialkyl-1,4-butanediol

Amidation and Amine Addition Reactions

Lactones can react with amines to form amides, a process known as aminolysis or amidation. This reaction typically requires heating or catalysis, as amines are generally less nucleophilic than hydroxide ions. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the hydroxyl group (originally the ring oxygen) opens the lactone ring to form a stable amide.

The product of the reaction between this compound and a primary amine (RNH₂) would be N-alkyl-4-fluoro-4-hydroxybutanamide. Various catalysts, such as boric acid or Lewis acids, can be employed to facilitate this transformation under milder conditions. orgsyn.org The reaction of esters with amines is a well-established method for amide synthesis, often proceeding with high yields. arcjournals.orgrsc.org

Reactions Involving the Fluorine Atom at C-4

The carbon-fluorine bond is the strongest single bond to carbon, making alkyl fluorides generally unreactive towards nucleophilic substitution. cas.cn However, under specific conditions, the fluorine atom in this compound can be involved in reactions.

Intramolecular SN2 reactions have been shown to be effective for cleaving C-F bonds, where the proximity of a nucleophile within the same molecule facilitates the reaction. cas.cn This "proximity effect" can significantly accelerate nucleophilic substitution that would otherwise be very slow in an intermolecular context. cas.cn Such reactions proceed with a complete inversion of stereochemistry at the carbon center, which is a hallmark of the SN2 mechanism. cas.cn

In the context of fluorinated lactones, reactions can also be initiated by activating other parts of the molecule. For instance, fluorocyclization of unsaturated carboxylic acids using hypervalent iodine reagents can produce fluorinated lactones. psu.edursc.org While this is a synthetic route to the compound, it highlights the chemistry involving the C-F bond formation, which can sometimes be reversible under certain catalytic conditions.

Elimination reactions (dehydrofluorination) are another potential pathway, especially in the presence of a strong base. This would involve the abstraction of a proton from C-3 and the elimination of the fluoride ion from C-4 to form an α,β-unsaturated lactone, furan-2(3H)-one.

Table 2: Summary of Potential Reactions at C-4

Reaction Type Reagents/Conditions Expected Outcome
Intramolecular SN2 Internal nucleophile Cyclization with fluoride displacement

Fluorine-Directed Chemical Transformations

The high electronegativity of the fluorine atom can significantly influence the regioselectivity and stereoselectivity of chemical reactions. In related systems, fluorine has been shown to direct the outcome of reactions by modulating the stability of intermediates. For instance, the formation of 5-benzyl-5-fluorodihydrofuran-2(3H)-one from the reaction of a 4-arylpent-4-enoic acid with a hypervalent fluoroiodane reagent proceeds through a proposed phenonium intermediate, which is subsequently opened by a fluoride ion. nih.gov This highlights how the introduction of fluorine can be a key step in directing the final architecture of the molecule.

In other contexts, such as the ring-opening of fluoroalkylidene-oxetanes, the electronic, rather than steric, influence of the fluorine atom has been observed to govern the reaction pathway, leading to the selective formation of tetrasubstituted fluoroalkenes. uni-muenchen.de While not performed on this compound itself, these examples underscore the principle that the fluorine atom can exert powerful directing effects, a concept that is central to planning synthetic routes involving this compound.

C-F Bond Activation and Subsequent Functionalization

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant chemical challenge. Current time information in Bangalore, IN. However, the ability to selectively cleave and functionalize the C-F bond opens up novel synthetic pathways. nih.govacs.org Methodologies for C(sp³)–F bond activation often rely on transition-metal catalysis, potent Lewis acids, or reductive processes that exploit the formation of even stronger bonds, such as the silicon-fluorine bond. Current time information in Bangalore, IN.

Research has demonstrated chemodivergent approaches where organofluorines can act as either pro-electrophiles or, through a reductive fluoride abstraction mechanism, as pro-nucleophiles. Current time information in Bangalore, IN. This duality allows for a broad scope of transformations, including carbon-carbon and carbon-heteroatom bond formations. For example, the combination of trimethylsilyl (B98337) iodide (TMSI) and a metal iodide can promote reductive C-F bond cleavage. Current time information in Bangalore, IN. While specific applications of these methods on this compound are not extensively documented, the principles are broadly applicable to alkyl fluorides.

Table 1: General Strategies for C(sp³)-F Bond Activation

Activation Method Reagents/Catalysts Mechanistic Feature Potential Transformation
Reductive Cleavage Silyl (B83357) Halides (e.g., TMSI) / Metal Iodides Formation of strong Si-F bond drives the reaction. Current time information in Bangalore, IN. Formation of a carbanion equivalent for reaction with electrophiles. Current time information in Bangalore, IN.
Transition Metal Catalysis Rhodium, Palladium, Nickel Complexes Oxidative addition of the C-F bond to the metal center. Cross-coupling reactions (e.g., with boronic acids, organozincs).
Lewis Acid Activation Strong Lewis Acids (e.g., AlCl₃) Polarization and weakening of the C-F bond. Nucleophilic substitution.

Radical Reactions and Reductive Transformations

The involvement of radical intermediates and reductive processes provides another avenue for the transformation of this compound.

Single-Electron Transfer Processes

Single-electron transfer (SET) is a powerful method for initiating chemical reactions by generating radical intermediates. lookchem.comnih.gov In the context of organofluorine chemistry, SET can lead to the reductive cleavage of the C-F bond to form a carbon-centered radical. This radical can then participate in a variety of subsequent reactions. For example, SET-mediated carbonylation reactions have been developed for alkyl halides, where a radical intermediate is trapped by carbon monoxide. google.com Similarly, cathodic cross-coupling reactions of aryl halides are initiated by a SET from a cathode to generate a radical anion. core.ac.uk

While direct examples involving this compound are scarce, it is conceivable that under appropriate reductive conditions (photochemical, electrochemical, or chemical), a SET process could generate a radical at the C4 position. This intermediate could then be trapped by hydrogen atom donors or participate in intermolecular or intramolecular additions.

Reductive Ring Scission

The γ-butyrolactone ring is thermodynamically stable, making its ring-opening challenging under standard conditions. icm.edu.pl However, reductive methods can be employed to cleave the lactone. For instance, α-substituted γ-butyrolactones can undergo reductive ring-opening with metal borohydrides in the presence of a Lewis acid catalyst to yield 1,4-diols. google.com

Table 2: Example of Reductive Ring-Opening of a γ-Butyrolactone Derivative

Substrate Reagents Product Reference

In this process, the lactone's carbonyl group is reduced, leading to the cleavage of the C-O bond. The presence of the electron-withdrawing fluorine atom at the C4 position in this compound could potentially influence the susceptibility of the carbonyl group to reduction and the subsequent ring-opening process. Further studies are needed to fully elucidate the specific pathways for the reductive ring scission of this fluorinated lactone.

Derivatization and Functionalization of the Dihydrofuran Ring System

The dihydrofuran-2(3H)-one scaffold is a versatile platform for the introduction of additional functional groups, enabling the synthesis of a diverse range of derivatives.

Functionalization at the α-Position to the Carbonyl

The protons on the carbon atom alpha to the carbonyl group (C3 position) of the γ-butyrolactone ring are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for functionalization at this position. For the parent γ-butyrolactone, reactions with esters or formaldehyde (B43269) under the action of a strong base have been demonstrated to yield α-substituted products. google.com

In the case of this compound, the presence of the fluorine atom at the adjacent C4 position would likely have a significant electronic effect on the acidity of the α-protons. The enolate, once formed, can be alkylated, aldol-condensed, or otherwise functionalized. This approach is fundamental for building molecular complexity upon the fluorinated lactone core.

Modifications at C-3 and C-5 Positions

The reactivity of the this compound core allows for various synthetic modifications, particularly at the C-3 (β-position) and C-5 (γ-position) atoms. These transformations are crucial for the synthesis of a diverse range of functionalized and stereochemically complex molecules.

Research into related α-fluoro γ-butyrolactones has demonstrated that the C-3 position can be functionalized through various synthetic strategies. One prominent method involves the asymmetric cascade allylic alkylation/lactonization, which allows for the construction of the γ-butyrolactone ring with simultaneous introduction of substituents. For instance, the reaction between α-fluoro pyridinyl acetate (B1210297) and vinylethylene carbonate, catalyzed by a dual copper/iridium system, yields α-fluoro γ-butyrolactones with vicinal stereogenic centers at C-4 and C-5. nih.gov This approach highlights a sophisticated method for building substituted lactone frameworks.

Modifications at the C-5 position often involve nucleophilic substitution reactions on precursors where a suitable leaving group is present at this position. Studies on analogous 5-alkoxy-3,4-dihalo-2(5H)-furanones show that the C-5 alkoxy group can be displaced by various nucleophiles. researchgate.netresearchgate.net For example, reactions with amino acids or cyclic secondary amines in the presence of a base lead to the formation of C-5 substituted products through a tandem Michael addition-elimination mechanism. researchgate.netresearchgate.net While these examples involve a butenolide core, the principles of C-5 substitution are applicable to related saturated lactone systems. Direct fluorination at the C-5 position of a lactone has also been achieved using electrophilic fluorinating agents. For example, 5-benzyl-5-fluorodihydrofuran-2(3H)-one has been synthesized from the corresponding 5-benzyl lactone. amazonaws.com

The table below summarizes representative reactions for modifying the γ-butyrolactone scaffold at positions analogous to C-3 and C-5.

Table 1: Selected Reactions for Modifications at C-3 and C-5 Positions of γ-Butyrolactone Derivatives

Starting Material Reagent(s) Position Modified Product Yield (%) Ref.
α-Fluoro pyridinyl acetate, Vinylethylene carbonate Cu/(S)-DTBM-Segphos, (S,S,S)-[Ir], DBU C-4, C-5 (analogue) Chiral α-fluoro α-azaaryl γ-butyrolactone up to 98% nih.gov
(5S)-5-alkoxy-3,4-dihalo-5H-furan-2-one Amino acids, KOH C-5 N-[5-alkoxy-2(5H)-furanonyl] amino acids 44-85% researchgate.net
5-alkoxy-3,4-dihalo-5H-furan-2-one Cyclic secondary amines, Et3N C-5 5-Alkoxy-4-cycloamino-3-halo-5H-furan-2-one N/A researchgate.net

Cycloaddition Reactions with the Dihydrofuranone Core

Cycloaddition reactions are powerful tools for constructing cyclic systems with high stereocontrol. openstax.org For the dihydrofuranone core to participate directly in such reactions, it must typically first be converted to its unsaturated analogue, a butenolide. The reactivity of fluorinated furan-2(5H)-ones in cycloaddition reactions, particularly the Diels-Alder reaction, has been a subject of significant interest for synthesizing complex polycyclic structures. uc.pt

The presence of fluorine on the butenolide ring significantly influences the dienophilic or dienic character of the molecule. Research on the Diels-Alder reactions of 3-fluoro- and 4-fluoro-furan-2(5H)-ones has shown them to be effective dienophiles. acs.org The reaction of these fluorinated butenolides with various dienes, such as cyclopentadiene (B3395910) and 1,3-butadiene, proceeds with varying degrees of reactivity and stereoselectivity, governed by orbital symmetry rules. openstax.orgacs.org

For example, 3-fluorofuran-2(5H)-one has been shown to react with dienes to form bicyclic adducts that serve as templates for further synthetic elaborations. acs.org These reactions often require thermal or Lewis acid catalysis to proceed efficiently. The stereochemical outcome of these [4+2] cycloadditions is of particular importance, as it allows for the creation of multiple stereocenters in a single step. The resulting cycloadducts, which contain the core structure of a substituted dihydrofuran-2(3H)-one, can be valuable intermediates in the synthesis of natural products and pharmaceuticals. uc.pt

The table below presents examples of cycloaddition reactions involving fluorinated butenolide templates.

Table 2: Cycloaddition Reactions of Fluorinated Furan-2(5H)-one Derivatives

Dienophile Diene Reaction Type Product Type Conditions Ref.
3-Fluorofuran-2(5H)-one Cyclopentadiene [4+2] Diels-Alder Bicyclic lactone Toluene, 110 °C acs.org
4-Fluorofuran-2(5H)-one Cyclopentadiene [4+2] Diels-Alder Bicyclic lactone Toluene, 110 °C acs.org
3-Fluorofuran-2(5H)-one 1,3-Butadiene [4+2] Diels-Alder Bicyclic lactone Toluene, 110 °C acs.org

Computational and Theoretical Chemistry Studies of 4 Fluorodihydrofuran 2 3h One

Conformational Analysis and Energy Landscape Exploration

The flexibility of the five-membered dihydrofuranone ring allows the molecule to adopt several different conformations. Computational methods are essential for mapping the potential energy surface and identifying the most stable conformers.

The dihydrofuranone ring in 4-Fluorodihydrofuran-2(3H)-one is not planar. It adopts puckered conformations to relieve ring strain. The two primary puckering modes for five-membered rings are the "envelope" (E) and "twist" (T) conformations. nih.gov In an envelope conformation, four atoms are coplanar while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

Computational potential energy surface scans can identify the various envelope and twist conformers and calculate their relative energies. For this compound, the position of the fluorine atom (either axial-like or equatorial-like) will be a key determinant of the lowest energy conformer.

The introduction of a fluorine atom significantly impacts the conformational preferences of a molecule. researchgate.netsemanticscholar.org This influence stems from several factors:

Steric Effects: Fluorine is sterically similar to a hydrogen atom, so steric hindrance is often minimal. researchgate.net

Stereoelectronic Effects: The highly polar C-F bond creates strong local dipoles that interact with other polar bonds in the molecule, such as the C=O and C-O bonds of the lactone ring. st-andrews.ac.uk These dipole-dipole interactions can stabilize or destabilize certain conformations.

Gauche Effect: The tendency for electronegative substituents on adjacent carbons to prefer a gauche arrangement is a well-known phenomenon that could influence the puckering of the ring.

Anomeric Effect: In cyclic systems, an interaction between the lone pair of an oxygen atom and the antibonding orbital (σ*) of an adjacent C-F bond can stabilize specific conformers. nih.gov

Studies on other fluorinated furanose rings have shown that the electronegative fluorine atom governs the pseudorotational equilibrium of the ring pucker. nih.gov For this compound, computational analysis would likely show a strong preference for conformations that minimize the repulsion between the C-F and C=O bond dipoles.

Table 2: Hypothetical Relative Energies of Ring Conformers of this compound

Conformer Fluorine Position Ring Pucker Relative Energy (kcal/mol) Predicted Population (298 K)
1 pseudo-equatorial C3-exo Envelope 0.00 75%
2 pseudo-axial C3-endo Envelope 0.85 20%
3 pseudo-equatorial C4-exo/C3-endo Twist 1.50 5%
4 pseudo-axial C4-endo/C3-exo Twist 2.10 <1%

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. It allows for the characterization of transient species like transition states, which are often difficult or impossible to observe experimentally.

For this compound, a likely reaction is the nucleophilic acyl substitution at the carbonyl carbon. Computational modeling could be used to explore this reaction by:

Mapping the Reaction Coordinate: Calculating the energy of the system as the nucleophile approaches the carbonyl carbon.

Locating the Transition State (TS): Identifying the highest energy point along the reaction pathway. The geometry of the TS provides crucial information about the bond-breaking and bond-forming processes.

Calculating the Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate.

Characterizing Intermediates: Identifying any stable intermediates, such as the tetrahedral intermediate formed during nucleophilic attack on the carbonyl group.

By comparing the activation energies for different potential pathways, computational chemistry can predict the most likely reaction mechanism. For instance, it could be used to determine whether a reaction proceeds via a concerted or a stepwise mechanism.

Table 3: Hypothetical Reaction Pathway Analysis for Nucleophilic Acyl Substitution of this compound with Hydroxide (B78521)

Species Description Relative Energy (kcal/mol)
Reactants This compound + OH⁻ 0.0
Transition State 1 (TS1) Formation of the tetrahedral intermediate +12.5
Intermediate Tetrahedral intermediate -5.2
Transition State 2 (TS2) Ring-opening (C-O bond cleavage) +15.8
Products 4-Fluoro-5-hydroxypentanoate -22.0

Transition State Characterization and Reaction Pathway Calculations

The study of chemical reactions at a molecular level involves mapping the potential energy surface that connects reactants to products. A crucial aspect of this is the identification and characterization of transition states, which are the energy maxima along the minimum energy reaction pathway. Computational methods, particularly Density Functional Theory (DFT), are instrumental in locating these transient structures and elucidating reaction mechanisms. researchgate.net

For reactions involving fluorinated lactones, DFT calculations can be employed to optimize the geometries of reactants, products, and transition states. researchgate.net An efficient algorithm can determine the transition state, minima, and the reaction path in a single procedure, which is crucial as transition states can be difficult to locate and reaction paths can be computationally expensive to follow. researchgate.net By calculating the energy barriers (activation energies) associated with these transition states, chemists can predict the feasibility and kinetics of a given reaction. For instance, in cycloaddition reactions involving similar fluorinated furanones, DFT calculations have been used to understand the preferential formation of certain isomers by comparing the energies of the corresponding transition states. researchgate.net While specific transition state calculations for this compound are not detailed in the available literature, these established methodologies are directly applicable to understanding its reactivity, such as in nucleophilic substitution or ring-opening reactions.

Prediction of Regioselectivity and Stereoselectivity

Computational models are pivotal in predicting the outcome of reactions where multiple products can be formed. Regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial arrangement of the resulting product) can be rationalized and predicted by examining the energies of different possible transition states. researchgate.netrsc.org The product that forms via the lowest energy transition state is generally the one that is favored kinetically.

In the context of fluorinated compounds, computational approaches have successfully predicted selectivity. For example, in Diels-Alder reactions involving fluorinated furan-2(5H)-ones, DFT calculations confirmed the preferential formation of exo adducts, whereas non-fluorinated analogues showed a preference for endo adducts. researchgate.net This demonstrates the subtle but critical role that fluorine substitution plays, which can be effectively modeled. Reactivity descriptors derived from calculations, such as molecular orbital energies (HOMO/LUMO), Fukui functions, and partial atomic charges, can also be used to explain observed regioselectivity in reactions like alkylation. researchgate.net For this compound, these methods could be used to predict the site of attack by a nucleophile or the stereochemical outcome of reactions at its chiral center.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is an indispensable tool for interpreting experimental spectra. By calculating spectroscopic properties for a proposed structure, a direct comparison can be made with experimental data to confirm or revise the structural assignment.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts using quantum chemical methods is now a common practice. nih.gov The Gauge-Invariant Atomic Orbital (GIAO) method, typically used within a DFT framework, is a popular approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.netglobalresearchonline.net

For fluorinated organic molecules, ¹⁹F NMR is particularly informative due to its high sensitivity and wide chemical shift range. chemrxiv.org Computational prediction of ¹⁹F chemical shifts can be challenging but is invaluable for assigning signals in molecules with multiple fluorine atoms. nih.gov Studies have developed scaling factors and evaluated various DFT functionals and basis sets to improve the accuracy of these predictions. nih.govrsc.org For instance, methods using density functional theory can predict ¹⁹F NMR chemical shifts with a root mean square error as low as 3.57 ppm. rsc.org This predictive power allows researchers to distinguish between isomers and confirm reaction products, a capability that is directly applicable to characterizing this compound and its derivatives.

Table 1: Illustrative Accuracy of Computational Methods for ¹⁹F NMR Chemical Shift Prediction

Computational Method Basis Set Mean Absolute Deviation (ppm)
B3LYP 6-31+G(d,p) 1.7
B3LYP 6-311+G(2d,p) 1.7
B3LYP 6-31G 4.0
ωB97XD aug-cc-pvdz ~2.7 (based on RMS error of 3.57)

This table illustrates typical accuracies reported in the literature for predicting ¹⁹F chemical shifts in various fluoroaromatic compounds and is representative of the performance expected for calculations on this compound. Data adapted from published studies. nih.govrsc.org

Vibrational Frequency Calculations for IR and Raman Assignments

There is often a systematic deviation between calculated harmonic frequencies and experimentally observed fundamental frequencies. To account for this, calculated frequencies are often multiplied by empirical scaling factors to improve agreement with experimental data. mdpi.com These scaled theoretical spectra can then be used to make detailed assignments of the vibrational modes observed in experimental IR and Raman spectra. researchgate.net For this compound, this would involve assigning characteristic peaks such as the C=O stretch of the lactone, the C-F stretch, and various C-H and C-O stretching and bending modes. researchgate.net Comparing the experimental vibrational signatures with scaled harmonic frequencies calculated via DFT confirms the molecular structure. nih.gov

Table 2: Representative Vibrational Modes for this compound and Typical Frequency Ranges

Vibrational Mode Functional Group Typical Experimental Range (cm⁻¹) Computational Approach
Carbonyl Stretch C=O (Lactone) 1730-1780 DFT (e.g., B3LYP) calculation with scaling
Carbon-Fluorine Stretch C-F 1000-1400 DFT (e.g., B3LYP) calculation with scaling
C-O-C Stretch Ether/Ester 1000-1300 DFT (e.g., B3LYP) calculation with scaling
C-H Stretch sp³ C-H 2850-3000 DFT (e.g., B3LYP) calculation with scaling

This table presents the key functional groups of the target molecule and the general experimental frequency ranges where their vibrational signals are expected. Computational chemistry provides specific predicted wavenumbers for comparison. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior (if applicable)

While quantum mechanics calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. youtube.com MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational dynamics, solvent effects, and intermolecular interactions. nih.govmdpi.com

For a molecule like this compound, MD simulations could be used to explore its conformational landscape, studying the flexibility of the five-membered ring and the orientation of the fluorine substituent. It could also be used to simulate its behavior in different solvents, analyzing the formation and dynamics of hydrogen bonds and other noncovalent interactions. While specific MD simulation studies focused solely on this compound are not prominent in the searched literature, the methodology is widely applied to furan-based molecules and other small organic compounds to understand their dynamic properties and interactions. youtube.com

Applications of 4 Fluorodihydrofuran 2 3h One As a Key Building Block in Complex Organic Synthesis

Role as a Chiral Synthon in Asymmetric Synthetic Strategies

The development of asymmetric synthetic routes to enantiomerically pure compounds is a cornerstone of modern pharmaceutical and agrochemical research. Chiral γ-butyrolactones are recognized as crucial intermediates in the synthesis of a wide array of biologically active molecules. While specific studies on the asymmetric synthesis of 4-fluorodihydrofuran-2(3H)-one are not extensively documented, the principles established for analogous structures, such as (R)-4-propyldihydrofuran-2(3H)-one, underscore its potential as a valuable chiral synthon. google.com

The synthesis of chiral 4-substituted dihydrofuran-2(3H)-ones can be achieved through various methods, including the use of chiral auxiliaries, enzymatic resolutions, and asymmetric catalysis. These approaches allow for the precise installation of a stereocenter at the C4-position. Once obtained in an enantiomerically pure form, this compound can serve as a versatile precursor. The lactone ring can be opened under nucleophilic conditions, and the fluorine atom, being a small and highly electronegative substituent, can influence the stereochemical outcome of subsequent transformations at adjacent positions. This control over stereochemistry is critical in the synthesis of complex molecules where biological activity is often dependent on a specific three-dimensional arrangement of atoms. nih.gov

The application of chiral fluorinated building blocks is a growing area of interest, as the incorporation of fluorine can enhance a molecule's metabolic stability, binding affinity, and lipophilicity. pharmtech.com Therefore, chiral this compound represents a promising synthon for the development of new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.

Table 1: Comparison of Synthetic Strategies for Chiral 4-Substituted γ-Butyrolactones

Synthetic StrategyDescriptionPotential Applicability to this compound
Asymmetric Hydrogenation Reduction of a prochiral precursor using a chiral catalyst to establish the stereocenter.A suitable unsaturated precursor could be hydrogenated to introduce the chiral center at C4.
Enzymatic Resolution Selective reaction of one enantiomer in a racemic mixture catalyzed by an enzyme, such as a lipase.A racemic mixture of this compound or a precursor could be resolved.
Chiral Pool Synthesis Derivatization from a readily available, enantiomerically pure natural product.Could be synthesized from a chiral starting material containing the required stereochemistry.
Organocatalysis Use of small organic molecules as catalysts to induce enantioselectivity in a key bond-forming step.An asymmetric Michael addition to a suitable acceptor could be a viable route. google.com

Precursor for Novel Fluorinated Heterocyclic Systems

Fluorine-containing heterocycles are of significant interest in medicinal chemistry and materials science due to their unique properties. e-bookshelf.de this compound serves as a valuable starting material for the synthesis of more complex fluorinated heterocyclic systems. The lactone functionality provides a reactive handle for a variety of chemical transformations.

For instance, the lactone can be reacted with binucleophiles to construct new ring systems. Treatment with hydrazines could lead to the formation of fluorinated pyridazinone derivatives, while reaction with hydroxylamine (B1172632) could yield fluorinated isoxazolidinone systems. Furthermore, the lactone can be reduced and cyclized under various conditions to afford substituted fluorinated tetrahydrofurans, which are important structural motifs in many natural products and pharmaceuticals.

The presence of the fluorine atom can also direct or facilitate certain cyclization reactions. The electron-withdrawing nature of fluorine can activate adjacent positions for nucleophilic attack or influence the regioselectivity of ring-closing reactions. This allows for the synthesis of fluorinated heterocycles that would be difficult to access through other synthetic routes. The ability to generate novel fluorinated scaffolds from a simple precursor like this compound is a significant advantage in the exploration of new chemical space for drug discovery and materials science.

Utilization in the Synthesis of Complex Molecular Architectures (e.g., natural product scaffolds)

The synthesis of natural products and other complex molecular architectures often relies on the use of highly functionalized and stereochemically defined building blocks. nih.gov Fluorinated lactones, including this compound, have the potential to be key intermediates in the construction of such complex molecules.

While direct examples of the use of this compound in natural product synthesis are not prevalent in the literature, the utility of similar γ-butyrolactone synthons is well-established. These lactones can be elaborated into various structural motifs found in natural products, such as polyketides and alkaloids. The introduction of a fluorine atom can be a strategic decision to create analogues of natural products with modified biological activities or improved metabolic stability. researchgate.net

The synthetic strategy would typically involve the stereoselective opening of the lactone ring, followed by a series of transformations to build up the carbon skeleton of the target molecule. The fluorine atom would be carried through the synthetic sequence, ultimately residing in a specific position in the final complex structure. This approach allows for the late-stage introduction of fluorine, which can be advantageous in multi-step syntheses. The ability to access these complex fluorinated molecules is crucial for understanding structure-activity relationships and for the development of new bioactive compounds. nih.gov

Applications in Specialized Chemical Reagent Development

The unique reactivity conferred by the fluorine atom makes this compound a potential precursor for the development of specialized chemical reagents. For example, upon derivatization, it could be transformed into a novel fluorinating agent. The development of new, easy-to-handle, and selective fluorinating reagents is an active area of research in organic chemistry. tcichemicals.comnih.gov

While this application is still largely exploratory, one could envision the conversion of this compound into a reagent that can deliver a "F+" equivalent under specific reaction conditions. The lactone framework could be designed to control the reactivity and selectivity of the fluorine transfer.

Furthermore, the molecule could serve as a scaffold for the development of new chiral ligands or organocatalysts. The stereocenter at the C4 position, in combination with the lactone functionality, provides a rigid framework that can be functionalized to create a chiral environment for asymmetric transformations. The fluorine atom could play a role in tuning the electronic properties of the catalyst, thereby influencing its activity and selectivity.

Integration into Polymer and Material Science Precursor Chemistry (focus on monomer/initiator roles, not final material properties)

Fluorinated polymers possess a range of desirable properties, including thermal stability, chemical resistance, and low surface energy. nih.govmdpi.com Lactones are known to undergo ring-opening polymerization (ROP) to produce polyesters. This compound, as a fluorinated lactone, is a potential monomer for the synthesis of novel fluorinated polyesters. nih.gov

The ROP of this compound would lead to a polyester (B1180765) with a fluorine atom on the side chain of each repeating unit. The polymerization can be initiated by a variety of catalysts, and the resulting polymer's molecular weight and properties can be controlled by the reaction conditions. The presence of the fluorine atom in the monomer can influence the polymerization kinetics and the properties of the resulting polymer. rsc.org

In addition to serving as a monomer, derivatives of this compound could potentially be used as initiators for polymerization reactions. For example, the lactone could be opened to reveal a hydroxyl group, which could then be used to initiate the polymerization of other monomers. This would result in a polymer chain with a fluorinated end-group, which could be used to modify the surface properties of the material. The integration of fluorine into polymers through precursors like this compound is a promising strategy for the development of advanced materials with tailored properties. rsc.org

Table 2: Potential Roles of this compound in Polymer Chemistry

RoleDescriptionPotential Outcome
Monomer Undergoes ring-opening polymerization to form a polyester.Synthesis of a side-chain fluorinated polyester with unique properties. nih.gov
Initiator Precursor Can be converted into a molecule that initiates polymerization.Formation of polymers with fluorinated end-groups for surface modification.
Chain Transfer Agent Precursor Can be modified to act as a chain transfer agent in controlled radical polymerization.Control over polymer molecular weight and architecture in fluorinated systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.